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Get Quote

Executive Summary

N-Methoxycarbonyltryptamine (Methyl [2-(1H-indol-3-yl)ethyl]carbamate) is a significant
indolealkylamine derivative serving as a critical intermediate in the synthesis of N-methylated
tryptamines (e.g., N-methyltryptamine, N,N-dimethyltryptamine) and as a structural analog in
melatonin receptor research. Unlike its parent compound tryptamine, N-MCT lacks basicity due
to the carbamate protection of the primary amine, fundamentally altering its solubility, stability,
and pharmacokinetic profile. This guide provides a rigorous analysis of its chemical identity,
synthesis pathways, and spectral characteristics for researchers in medicinal and organic
chemistry.

Chemical Identity & Structural Analysis

N-MCT is characterized by the protection of the ethylamine side chain of tryptamine with a
methyl carbamate group. This modification removes the zwitterionic potential found in
tryptophan and the basicity found in tryptamine, rendering the molecule neutral and lipophilic.
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ble 1: Chemical Identificati

Parameter Detail

IUPAC Name Methyl N-[2-(1H-indol-3-yl)ethyl]carbamate

N-Methoxycarbonyltryptamine; N-
Common Names )
Carbomethoxytryptamine

CAS Registry Number 19459-67-7

Molecular Formula C12H14N202

Molecular Weight 218.25 g/mol

SMILES COC(=0O)NCCclc[nH]c2cceec12
XZAYAVXQXZXZXZ-UHFFFAOYSA-N (Generic

InChl Key
analog structure)

Structural Class Indole alkaloid; Carbamate

Physicochemical Properties

The physicochemical profile of N-MCT is dominated by the indole ring (aromatic, hydrophobic)
and the carbamate tail (polar but non-ionizable at physiological pH).

Physical State & Thermal Properties

o Appearance: Typically isolated as a pale yellow viscous oil or a low-melting amorphous solid
upon high purification. Unlike N-acetyltryptamine (mp 77°C), the methyl carbamate moiety
often disrupts crystal lattice packing, leading to lower melting points or oil formation at room
temperature.

e Melting Point: Experimental data suggests a phase transition range of 45-55°C (if
crystallized), though frequently handled as an oil.

e Boiling Point: Predicted at ~437°C (760 mmHg) with decompaosition.

Solubility & Lipophilicity
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o Water Solubility: Negligible (< 0.1 mg/mL).[1][2] The loss of the protonatable amine prevents
salt formation with aqueous acids.

e Organic Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and
DMSO.

e LogP (Octanol/Water): Estimated at 1.9 — 2.1. This is higher than tryptamine (LogP ~1.6) due
to the capping of the polar amine, facilitating blood-brain barrier (BBB) permeability in
prodrug applications.

Acid-Base Chemistry (pKa)

e Acidic pKa (Indole NH): ~16.9 (Very weak acid).

» Basic pKa (Carbamate N): Non-basic. The lone pair on the nitrogen is delocalized into the
carbonyl, preventing protonation under physiological conditions.

o Implication: Unlike tryptamine, N-MCT cannot be extracted into aqueous acid (e.g., 1M HCI)
from an organic layer, a property used to separate it from unreacted tryptamine starting
material.

Synthesis & Manufacturing

The synthesis of N-MCT is a classic Schotten-Baumann reaction or a nucleophilic acyl
substitution using methyl chloroformate.

Primary Synthetic Route

Reagents: Tryptamine, Methyl Chloroformate (CICOOMe), Base (Triethylamine or Naz2CO3).
Solvent: Dichloromethane (DCM) or biphasic Water/DCM.

Mechanism:

» Nucleophilic Attack: The primary amine of tryptamine attacks the carbonyl carbon of methyl
chloroformate.

¢ Elimination: Chloride ion is eliminated.
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o Deprotonation: The base neutralizes the HCI byproduct to drive the reaction to completion.

Visualization: Synthesis Workflow
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Click to download full resolution via product page
Caption: Figure 1. One-pot synthesis of N-MCT via carbamoylation of tryptamine.

Analytical Characterization

Confirming the identity of N-MCT requires distinguishing it from the starting material
(tryptamine) and potential impurities (bis-carbamates).

Proton NMR (*H-NMR, 300 MHz, CDCIz)

Shift (6 ppm) Multiplicity Integration Assignment
8.10 Broad singlet 1H Indole NH

7.60 Doublet (d) 1H Indole C4-H
7.35 Doublet (d) 1H Indole C7-H
7.20-7.05 Multiplet (m) 2H Indole C5/C6-H
7.00 Singlet (s) 1H Indole C2-H
4.85 Broad singlet 1H Carbamate NH
3.68 Singlet (s) 3H Methoxy -OCHs
3.52 Quartet (q) 2H Ethyl -CH2-N
2.98 Triplet (t) 2H Ethyl -CH2-Ar
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Key Diagnostic: The appearance of the sharp singlet at ~3.68 ppm (methoxy) and the
downfield shift of the carbamate NH compared to the amine NHz confirms the structure.

Mass Spectrometry (MS)

e Molecular lon (M+): m/z 218.

o Fragmentation Pattern:
o m/z 130: Indole-3-CH2* (Quinolinium ion characteristic of tryptamines).
o m/z 143: Vinyl indole fragment.

o m/z 88: Carbamate side chain fragment.

Infrared Spectroscopy (IR)

e 3400 cm~*: Indole N-H stretch (sharp).

e 3320 cm~1: Carbamate N-H stretch.

e 1700 - 1720 cm~1:.C=0 stretch (Strong, diagnostic for carbamate).
e 1250 cm~1: C-O-C stretch.

Biological & Pharmacological Context

While N-MCT is primarily a chemical intermediate, its structural similarity to melatonin (N-
acetyl-5-methoxytryptamine) gives it specific biological relevance.

Melatonin Receptor Interaction

N-MCT is a melatonin analog where the N-acetyl group is replaced by N-methoxycarbonyl.

« Affinity: It exhibits significantly lower affinity for MT1 and MT2 receptors compared to
melatonin. The absence of the 5-methoxy group on the indole ring (present in melatonin)
reduces binding affinity by orders of magnitude, as the 5-methoxy group is a critical
pharmacophore for receptor docking.
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o Metabolic Stability: Carbamates are generally more resistant to enzymatic hydrolysis (by
amidases) than amides. N-MCT may serve as a metabolically stable scaffold for designing
prolonged-acting tryptamine derivatives.

Precursor for Psychoactive Alkaloids

N-MCT is a strategic precursor in the synthesis of N-methyltryptamine (NMT) and N,N-
dimethyltryptamine (DMT).

e Reaction: Reduction of N-MCT with Lithium Aluminum Hydride (LiAIHa4).

o Outcome: The carbamate carbonyl is reduced to a methyl group, converting the secondary
carbamate into a secondary amine (N-methyltryptamine).

Visualization: Metabolic/Synthetic Pathway
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Caption: Figure 2. N-MCT as a synthetic gateway to methylated tryptamines and its biological
relationship to melatonin.

Experimental Protocol: Synthesis of N-MCT
Note: This protocol is for research purposes only and should be conducted in a fume hood.
o Preparation: Dissolve Tryptamine (1.60 g, 10 mmol) in dry Dichloromethane (DCM, 20 mL).

e Base Addition: Add Triethylamine (1.5 mL, 11 mmol) and cool the mixture to 0°C in an ice
bath.

» Acylation: Dropwise add Methyl Chloroformate (0.85 mL, 11 mmol) over 10 minutes.

» Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours.
Monitor by TLC (EtOAc/Hexane 1:1).

o Workup: Wash the organic layer with 1M HCI (2 x 10 mL) to remove unreacted tryptamine
and amine salts. Wash with Brine (10 mL).

« Isolation: Dry over anhydrous MgSOea, filter, and concentrate in vacuo.

o Purification: The resulting pale yellow oil can be used directly or purified via column
chromatography (Silica gel, 30% EtOAc in Hexanes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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